molecular formula C15H21NO2 B14545698 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one CAS No. 61856-55-1

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one

Cat. No.: B14545698
CAS No.: 61856-55-1
M. Wt: 247.33 g/mol
InChI Key: IURRBAQBYQFYDG-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one is a chemical compound known for its unique structure and properties. It features a pyrrolidine ring with a hydroxy group and a phenylpropanone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with 2,2-dimethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(1-oxo-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one.

    Reduction: Formation of 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group and the phenylpropanone moiety play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxy-5,5-dimethyl-2-pyrrolidinyl)acetonitrile
  • 1-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-3,3-dimethylbutan-2-one

Uniqueness

2-(1-Hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one is unique due to its specific combination of a pyrrolidine ring with a hydroxy group and a phenylpropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61856-55-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H21NO2/c1-11(13-9-10-15(2,3)16(13)18)14(17)12-7-5-4-6-8-12/h4-8,11,13,18H,9-10H2,1-3H3

InChI Key

IURRBAQBYQFYDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(N1O)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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